molecular formula C14H19N3O B1678796 Ramifenazone CAS No. 3615-24-5

Ramifenazone

Cat. No.: B1678796
CAS No.: 3615-24-5
M. Wt: 245.32 g/mol
InChI Key: XOZLRRYPUKAKMU-UHFFFAOYSA-N
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Scientific Research Applications

Ramifenazone has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of pyrazolone derivatives.

    Biology: Investigated for its effects on prostaglandin production and inflammation pathways.

    Medicine: Explored for its potential to manage pain, fever, and inflammation in various conditions.

    Industry: Utilized in the development of new NSAIDs and other therapeutic agents

Safety and Hazards

The safety data sheet for Ramifenazone suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Ramifenazone shows potent inhibition of prostaglandin production . This suggests that it interacts with enzymes involved in the synthesis of prostaglandins, a group of physiologically active lipid compounds.

Molecular Mechanism

The molecular mechanism of this compound involves its action as a NSAID. It exerts its effects at the molecular level, likely through binding interactions with biomolecules, inhibition of enzymes involved in prostaglandin production, and potential changes in gene expression related to inflammation and pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ramifenazone can be synthesized through various methods involving pyrazole derivatives. One common approach involves the reaction of hydrazines with chalcones, diazo compounds, or hydrazones under different conditions . The synthesis typically involves the formation of a pyrazole ring, followed by functionalization to introduce the desired substituents.

Industrial Production Methods: Industrial production of this compound often employs greener and more economical synthesis routes. These methods focus on optimizing reaction conditions to improve yield and reduce environmental impact. The use of metal catalysts and nitrile imine as starting reagents has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ramifenazone undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Comparison with Similar Compounds

Uniqueness of Ramifenazone: this compound is unique due to its specific inhibition of prostaglandin production and its potent anti-inflammatory effects. Unlike some other NSAIDs, it has shown significant efficacy in preclinical studies for reducing carrageenan-induced edema and yeast-induced fever .

Properties

IUPAC Name

1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12/h5-10,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZLRRYPUKAKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13576-96-0 (unspecified hydrochloride), 18342-39-7 (mono-hydrochloride), 18342-39-7 (hydrochloride salt/solvate)
Record name Ramifenazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045906
Record name Ramifenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3615-24-5
Record name Ramifenazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3615-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramifenazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramifenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isopropylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAMIFENAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKH2KOV2RF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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